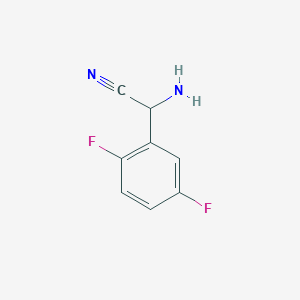
2-(Phenylsulphonyl)-2-(2-thienyl)ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylsulphonyl)-2-(2-thienyl)ethylamine is an organic compound that features both a phenylsulphonyl group and a thienyl group attached to an ethylamine backbone. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulphonyl)-2-(2-thienyl)ethylamine typically involves the following steps:
Formation of the Phenylsulphonyl Group: This can be achieved by sulfonation of benzene using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Thienyl Group: The thienyl group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts.
Formation of the Ethylamine Backbone:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for yield and purity, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulphonyl group, converting it to a sulfide.
Substitution: The phenylsulphonyl and thienyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like Grignard reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Phenylsulphonyl)-2-(2-thienyl)ethylamine may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Used in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which 2-(Phenylsulphonyl)-2-(2-thienyl)ethylamine exerts its effects would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, altering their activity, and thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Phenylsulphonyl)-2-(2-furyl)ethylamine: Similar structure but with a furan ring instead of a thienyl ring.
2-(Phenylsulphonyl)-2-(2-pyridyl)ethylamine: Contains a pyridine ring instead of a thienyl ring.
Uniqueness
2-(Phenylsulphonyl)-2-(2-thienyl)ethylamine is unique due to the presence of both the phenylsulphonyl and thienyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H13NO2S2 |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C12H13NO2S2/c13-9-12(11-7-4-8-16-11)17(14,15)10-5-2-1-3-6-10/h1-8,12H,9,13H2 |
Clave InChI |
WMHJBFDXPSMQBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thiazolamine, 5-[(4-ethylphenyl)methyl]-](/img/structure/B12114524.png)
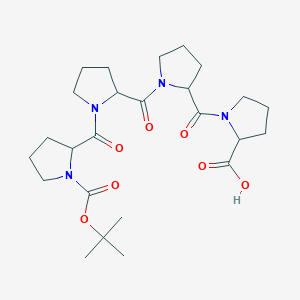

![(4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114547.png)
![N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine](/img/structure/B12114551.png)

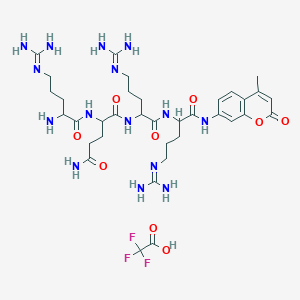
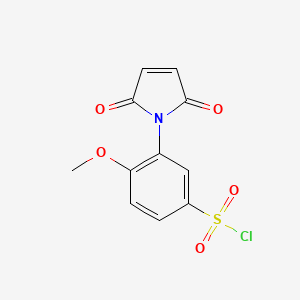
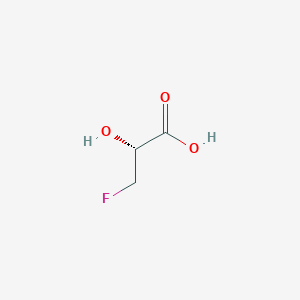
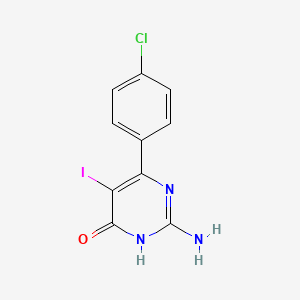
![1-acetyl-N-[1-[[1-[[3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12114567.png)
![Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12114570.png)
![6-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12114585.png)
